molecular formula C7H10N2 B015889 5,6-Dimethylpyridin-2-amine CAS No. 57963-08-3

5,6-Dimethylpyridin-2-amine

Cat. No. B015889
CAS RN: 57963-08-3
M. Wt: 122.17 g/mol
InChI Key: UZAOIPZZPZCFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6-dimethylpyridin-2-amine derivatives involves intricate chemical processes. For instance, a study described the diastereoselective synthesis of related compounds through the reductive amination of hexanedione and heptanedione with ammonia and primary amines in the presence of hydride reagents, showcasing the complexity and precision required in synthesizing such molecules (Boga, Manescalchi, & Savoia, 1994).

Molecular Structure Analysis

Investigations into the molecular structure of 5,6-dimethylpyridin-2-amine derivatives reveal intricate details about their composition. For example, a study on a closely related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, used elemental analyses, NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction to characterize the structural properties, emphasizing the complex intermolecular interactions that stabilize the crystal structure (Șahin et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 5,6-dimethylpyridin-2-amine derivatives are notable for their specificity and the variety of products they can yield. Research on the reactivity of similar compounds provides insights into the potential transformations and applications of 5,6-dimethylpyridin-2-amine. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a related compound as a catalyst demonstrates the compound's versatility in facilitating a range of chemical reactions (Zolfigol et al., 2015).

Physical Properties Analysis

The physical properties of 5,6-dimethylpyridin-2-amine derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. While specific studies on 5,6-dimethylpyridin-2-amine are limited, research on similar compounds offers valuable parallels. For example, studies on the crystal structure and stability of related pyridine derivatives under different conditions can provide insights into the physical characteristics of 5,6-dimethylpyridin-2-amine (Dolzhenko et al., 2011).

Chemical Properties Analysis

The chemical properties of 5,6-dimethylpyridin-2-amine, such as acidity/basicity, reactivity with various agents, and stability under different chemical conditions, are fundamental for its practical applications. Research into the reactions of similar compounds, like the study on reactions of chloramine with methylpyridines, sheds light on the chemical behavior and potential reactivity of 5,6-dimethylpyridin-2-amine (Palenik et al., 1990).

Scientific Research Applications

  • Summary of the Application : 5,6-Dimethylpyridin-2-amine is used in the synthesis of pyrimidinamine derivatives, which have been found to have fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
  • Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
  • Results or Outcomes : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

5,6-Dimethylpyridin-2-amine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

5,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-3-4-7(8)9-6(5)2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOIPZZPZCFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973537
Record name 5,6-Dimethylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyridin-2-amine

CAS RN

57963-08-3
Record name 57963-08-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dimethylpyridin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2,3-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5,6-Dimethylpyridin-2-amine
Reactant of Route 4
5,6-Dimethylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5,6-Dimethylpyridin-2-amine
Reactant of Route 6
5,6-Dimethylpyridin-2-amine

Citations

For This Compound
1
Citations
J Szychowski, R Papp, E Dietrich, B Liu… - Journal of Medicinal …, 2022 - ACS Publications
PKMYT1 is a regulator of CDK1 phosphorylation and is a compelling therapeutic target for the treatment of certain types of DNA damage response cancers due to its established …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.